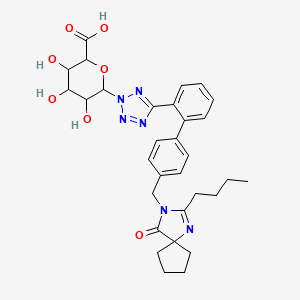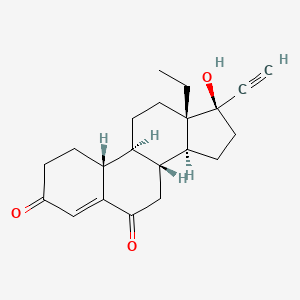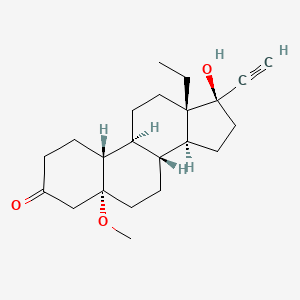
Afatinib Impurity J HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afatinib Impurity J HCl is a degradation product of Afatinib . Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC), developed by Boehringer Ingelheim .
Synthesis Analysis
Sensitive impurity analysis was made possible through both optical detection and accurate mass time-of-flight MS analysis . A controlled, efficient, and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate has been developed .Molecular Structure Analysis
The molecular formula of this compound is C18H22N4O4 . The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification .Chemical Reactions Analysis
Afatinib is known to have a low potential as a victim or perpetrator of drug–drug interactions, especially with cytochrome P450-modulating agents .Physical And Chemical Properties Analysis
Afatinib is well absorbed, with maximum plasma concentration attained at 2–5 h. It demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by fecal excretion .Applications De Recherche Scientifique
Inhibiteur du Récepteur du Facteur de Croissance Épidermique
Afatinib Impurity J HCl est utilisé dans la synthèse de Afatinib Dimaleate, qui est un inhibiteur du récepteur du facteur de croissance épidermique (EGFR) {svg_1} {svg_2}. Cela en fait un élément crucial dans la recherche et le traitement des maladies où l'EGFR joue un rôle important, comme le cancer bronchopulmonaire non à petites cellules {svg_3}.
Optimisation du Processus
Le processus de synthèse de l'Afatinib Dimaleate implique une séquence de réactions, y compris la nitro-réduction, l'amidation et la salification {svg_4} {svg_5}. This compound joue un rôle dans ces réactions, et l'étude de cette impureté peut contribuer à optimiser le processus de fabrication, conduisant à un rendement et une qualité améliorés {svg_6} {svg_7}.
Identification et Contrôle des Impuretés
Au cours des études de développement du processus, une nouvelle impureté a été identifiée et caractérisée comme une impureté d'acétamide {svg_8} {svg_9}. La compréhension du comportement d'this compound peut aider à contrôler non seulement les impuretés liées au processus, mais aussi les impuretés de dégradation {svg_10} {svg_11}.
Recherche Pharmacocinétique
Afatinib, le composé principal dont est dérivé this compound, est bien absorbé avec une concentration plasmatique maximale atteinte en 2 à 5 heures {svg_12}. Il est principalement éliminé sous forme de médicament inchangé par excrétion fécale {svg_13}. L'étude d'this compound peut fournir des informations sur la pharmacocinétique d'Afatinib.
Développement de Médicaments
Afatinib est un puissant inhibiteur irréversible de la tyrosine kinase de l'EGFR {svg_14}. La recherche sur this compound peut contribuer au développement de nouveaux médicaments qui ciblent la voie EGFR, conduisant potentiellement à des traitements plus efficaces pour certains types de cancer {svg_15}.
Chimie Analytique
This compound peut être utilisé en chimie analytique, en particulier en chromatographie liquide haute performance (CLHP), pour aider à identifier et à quantifier Afatinib et ses impuretés {svg_16} {svg_17}. Cela peut améliorer les processus de contrôle qualité dans la fabrication pharmaceutique {svg_18} {svg_19}.
Mécanisme D'action
Target of Action
Afatinib Impurity J Hydrochloride primarily targets the ErbB family of proteins, which includes the epidermal growth factor receptor (EGFR), human EGFRs 2 (HER2), and HER4 . These receptors play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
Afatinib Impurity J Hydrochloride is a highly selective tyrosine kinase inhibitor. It covalently binds to the kinase domains of EGFR, HER2, and HER4, leading to irreversible inhibition of tyrosine kinase autophosphorylation . This action effectively downregulates ErbB signaling, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Afatinib Impurity J Hydrochloride is the EGFR-dependent downstream pathway, specifically the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway . The inhibition of this pathway disrupts the cell proliferation process, leading to the suppression of tumor growth .
Pharmacokinetics
Afatinib Impurity J Hydrochloride is well absorbed, with maximum plasma concentrations reached approximately 2-5 hours after oral administration . Its metabolism is minimal, with the unchanged drug predominantly excreted in the feces and approximately 5% in urine . The effective elimination half-life is approximately 37 hours, consistent with an accumulation of drug exposure by 2.5- to 3.4-fold based on area under the plasma concentration–time curve (AUC) after multiple dosing .
Result of Action
The molecular and cellular effects of Afatinib Impurity J Hydrochloride’s action primarily involve the inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation . This results in the suppression of tumor growth, particularly in non-small cell lung cancer (NSCLC) with non-resistant EGFR mutations or resistance to platinum-based chemotherapy .
Action Environment
The action, efficacy, and stability of Afatinib Impurity J Hydrochloride can be influenced by various environmental factors. For instance, food intake can reduce total exposure to the drug . Additionally, concomitant treatment with potent inhibitors or inducers of the P-glycoprotein transporter can affect the pharmacokinetics of Afatinib Impurity J Hydrochloride .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Afatinib Impurity J Hydrochloride plays a role in biochemical reactions primarily as an impurity that can affect the overall activity of afatinib. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it may interact with the kinase domains of epidermal growth factor receptor (EGFR), human epidermal growth factor receptors (HER) 2, and HER4, similar to afatinib . These interactions can lead to the inhibition of tyrosine kinase autophosphorylation, which is a critical process in cell signaling pathways.
Cellular Effects
Afatinib Impurity J Hydrochloride can influence various types of cells and cellular processes. It has been observed to affect cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR, HER2, and HER4 can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may cause alterations in gene expression profiles and disrupt normal cellular metabolic processes.
Molecular Mechanism
The molecular mechanism of action of Afatinib Impurity J Hydrochloride involves its binding interactions with biomolecules such as EGFR, HER2, and HER4. By covalently binding to the kinase domains of these receptors, it irreversibly inhibits their tyrosine kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues, which is essential for downstream signaling pathways that promote cell growth and survival. Consequently, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Afatinib Impurity J Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the impurity can degrade under certain conditions, leading to the formation of other byproducts . Long-term exposure to Afatinib Impurity J Hydrochloride in in vitro or in vivo studies may result in sustained inhibition of cell proliferation and induction of apoptosis, although the specific temporal dynamics can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Afatinib Impurity J Hydrochloride can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as an inhibitor of tyrosine kinase activity. At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cell proliferation and induction of apoptosis.
Metabolic Pathways
Afatinib Impurity J Hydrochloride is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is primarily metabolized through minimal pathways, with the unchanged drug predominantly excreted in the feces and a small percentage in the urine . The metabolic flux and levels of metabolites can be influenced by the presence of this impurity, potentially affecting the overall pharmacokinetics of afatinib.
Transport and Distribution
The transport and distribution of Afatinib Impurity J Hydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound is known to interact with the P-glycoprotein transporter, which can affect its permeability and distribution . Additionally, its localization and accumulation within specific tissues can be influenced by these interactions, impacting its overall efficacy and toxicity.
Subcellular Localization
Afatinib Impurity J Hydrochloride’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its ability to interact with target biomolecules and exert its inhibitory effects on tyrosine kinase activity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Afatinib Impurity J HCl involves the reaction of 4-(dimethylamino)but-2-yn-1-ol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain Afatinib Impurity J HCl.", "Starting Materials": [ "4-(dimethylamino)but-2-yn-1-ol", "4-chloro-3-nitrobenzoyl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(dimethylamino)but-2-yn-1-ol is added to a solution of 4-chloro-3-nitrobenzoyl chloride in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for a specific time until the reaction is complete.", "Step 3: The intermediate compound obtained is isolated and purified by suitable methods.", "Step 4: The purified intermediate compound is treated with hydrochloric acid to obtain Afatinib Impurity J HCl.", "Step 5: The final product is isolated and purified by suitable methods." ] } | |
Numéro CAS |
1456696-14-2 |
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C18H22N4O4/c1-22(2)6-3-4-17(23)21-15-8-13-14(19-11-20-18(13)24)9-16(15)26-12-5-7-25-10-12/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,21,23)(H,19,20,24)/b4-3+/t12-/m0/s1 |
Clé InChI |
GSUSIQVMAQBROU-PCAWENJQSA-N |
SMILES isomérique |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)O[C@H]3CCOC3 |
SMILES canonique |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC3CCOC3 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)



